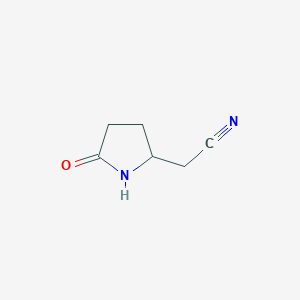

2-(5-oxopyrrolidin-2-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-oxopyrrolidin-2-yl)acetonitrile is a chemical compound with the molecular formula C6H9NO2. It is a derivative of pyrrolidinone, featuring a nitrile group attached to the 2-position of the 5-oxopyrrolidin-2-yl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting from 2-pyrrolidinone: The compound can be synthesized by reacting 2-pyrrolidinone with chloroacetonitrile in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

From 2-(5-oxopyrrolidin-2-yl)acetic acid: Another method involves the conversion of 2-(5-oxopyrrolidin-2-yl)acetic acid to the nitrile using reagents like thionyl chloride (SOCl2) followed by reaction with ammonia.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form 2-(5-oxopyrrolidin-2-yl)acetic acid.

Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in 2-(5-oxopyrrolidin-2-yl)ethylamine.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium cyanide (NaCN) in an aqueous medium.

Major Products Formed:

2-(5-oxopyrrolidin-2-yl)acetic acid: (from oxidation)

2-(5-oxopyrrolidin-2-yl)ethylamine: (from reduction)

Various substituted nitriles (from nucleophilic substitution)

科学的研究の応用

2-(5-oxopyrrolidin-2-yl)acetonitrile is utilized in several scientific research areas:

Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is explored for its potential therapeutic properties in drug discovery.

Industry: It is employed in the production of polymers and other industrial chemicals.

作用機序

The mechanism by which 2-(5-oxopyrrolidin-2-yl)acetonitrile exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

類似化合物との比較

2-(5-oxopyrrolidin-2-yl)ethyl acetate

2-(5-oxopyrrolidin-2-yl)acetic acid

Uniqueness: 2-(5-oxopyrrolidin-2-yl)acetonitrile is unique due to its nitrile group, which imparts different chemical reactivity compared to its ester and acid counterparts. This allows for a wider range of chemical transformations and applications.

生物活性

2-(5-Oxopyrrolidin-2-yl)acetonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₆H₈N₂O

- Average Mass : 124.143 g/mol

- Monoisotopic Mass : 124.063663 g/mol

Synthesis of Derivatives

Research indicates that derivatives of 5-oxopyrrolidine, including this compound, have been synthesized for biological evaluation. These derivatives have shown promising results in various assays aimed at determining their anticancer and antimicrobial properties.

Anticancer Activity

The anticancer potential of this compound was assessed using A549 human lung adenocarcinoma cells. The following findings were observed:

- Cytotoxicity Assessment : Compounds were tested at a concentration of 100 µM for 24 hours. The viability of A549 cells was measured using the MTT assay.

- Results : Certain derivatives exhibited significant cytotoxic effects, reducing cell viability substantially compared to control treatments. For example, a derivative containing a free amino group showed enhanced anticancer activity while maintaining lower cytotoxicity towards non-cancerous cells.

| Compound | Viability (%) | Remarks |

|---|---|---|

| Compound 15 | 66% | More potent than other tested compounds |

| Compound 20 | 50% | High activity with low toxicity on non-cancerous cells |

These results suggest that the presence of specific functional groups, such as free amino groups, plays a crucial role in enhancing the anticancer properties of these compounds.

Antimicrobial Activity

In addition to anticancer properties, derivatives were also evaluated for their antimicrobial efficacy against multidrug-resistant pathogens:

- Pathogens Tested : The compounds were screened against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Findings : Some derivatives demonstrated potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | <7.8 µg/mL |

| Klebsiella pneumoniae | <15.6 µg/mL |

These findings indicate that this compound and its derivatives may serve as valuable scaffolds for developing new antimicrobial agents.

Case Studies

- Study on Anticancer Activity : A study focused on evaluating the structure-dependence of anticancer activity among various derivatives revealed that modifications at specific positions significantly influenced efficacy against A549 cells. The study concluded that compounds with certain structural features could lead to the development of effective anticancer therapies.

- Antimicrobial Efficacy Assessment : Another research effort examined the antimicrobial properties of several derivatives against resistant strains. The results highlighted the potential of these compounds to combat infections caused by antibiotic-resistant bacteria, emphasizing their relevance in current medical challenges.

特性

IUPAC Name |

2-(5-oxopyrrolidin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-3-5-1-2-6(9)8-5/h5H,1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECZAWYEEQYLTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503705 |

Source

|

| Record name | (5-Oxopyrrolidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72479-06-2 |

Source

|

| Record name | (5-Oxopyrrolidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。